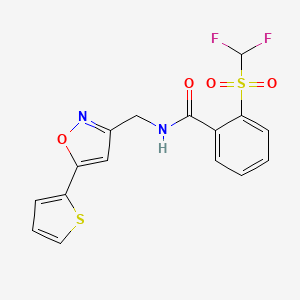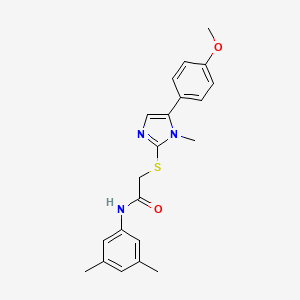![molecular formula C10H20ClNO2S B2362477 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride CAS No. 2138044-35-4](/img/structure/B2362477.png)
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its spirocyclic structure, which includes a sulfur atom and an azaspiro moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The synthetic routes often require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of advanced techniques like continuous flow synthesis to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: This process can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and function.
Scientific Research Applications
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Researchers explore its potential as a biochemical probe to study various biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors
Mechanism of Action
The mechanism of action of 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and responses. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to other similar compounds, 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride stands out due to its unique spirocyclic structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
Properties
IUPAC Name |
3-propan-2-yl-7λ6-thia-2-azaspiro[3.5]nonane 7,7-dioxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S.ClH/c1-8(2)9-10(7-11-9)3-5-14(12,13)6-4-10;/h8-9,11H,3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFSAJSXKARRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCS(=O)(=O)CC2)CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362394.png)


![2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2362399.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2362408.png)
![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)

![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

